Technical Monograph: Biological Sources and Isolation of Dihydrorobinetin from Fabaceae Species
Technical Monograph: Biological Sources and Isolation of Dihydrorobinetin from Fabaceae Species
The following technical guide is structured to provide actionable, high-level intelligence for researchers and drug development professionals. It prioritizes mechanistic understanding, validated protocols, and industrial scalability.
Executive Summary
Dihydrorobinetin (DHR; 3,3',4',5',7-pentahydroxyflavanone) is a high-value dihydroflavonol distinguished by its unique 5-deoxy substitution pattern and pyrogallol-type B-ring. Unlike ubiquitous flavonoids (e.g., quercetin) that possess a 5-hydroxyl group, DHR’s structural specificity confers distinct solubility and redox properties, making it a critical target for pharmaceutical applications involving oxidative stress and osteoclast inhibition.
This guide identifies Robinia pseudoacacia (Black Locust) heartwood as the definitive industrial source, detailing the chemotaxonomic rationale and providing a validated gram-scale isolation workflow.
Chemical Identity & Biosynthetic Origin
Structural Uniqueness
DHR is a 5-deoxyflavonoid . The absence of the hydroxyl group at the C-5 position (A-ring) is a rare chemotaxonomic feature in the Fabaceae family. This structural omission significantly increases the compound's lipophilicity compared to its 5-hydroxy counterparts, altering its pharmacokinetics and extraction behavior.
Biosynthetic Pathway
The synthesis of DHR diverges from the canonical flavonoid pathway at the chalcone synthase step. The co-action of Chalcone Reductase (CHR) is required to reduce the polyketide intermediate, eliminating the oxygen function that would otherwise become the C-5 hydroxyl. The subsequent formation of the 3',4',5'-trihydroxylated B-ring is mediated by Flavonoid 3',5'-Hydroxylase (F3'5'H) .
Figure 1: Biosynthetic Pathway of Dihydrorobinetin Note: The pathway highlights the critical "5-deoxy" branch point.
Caption: Biosynthesis of DHR illustrating the requisite Chalcone Reductase (CHR) activity for 5-deoxy skeleton formation.
Primary Biological Sources
While DHR appears trace-level in various Fabaceae, Robinia pseudoacacia is the only commercially viable source. The compound serves as a chemotaxonomic marker for the Robinieae tribe.
Quantitative Profile: Robinia pseudoacacia
The heartwood of R. pseudoacacia acts as a natural storage sink for DHR, often exceeding the concentration of its oxidized analogue, Robinetin.
| Tissue Type | DHR Content (mg/g dry weight) | Robinetin Content | Notes |
| Heartwood | 25.0 – 93.0 | High | Primary sink; content increases with tree age. |
| Sapwood | < 2.0 | Trace | Metabolic transport zone; low accumulation. |
| Bark | 5.0 – 15.0 | Low | Contains higher ratios of tannins/impurities. |
| Leaves | Trace / Not Detected | Trace | Dominated by glycosylated flavonols (e.g., Rutin). |
Chemotaxonomic Note: The presence of DHR in Robinia wood is a specific marker of aging.[1] In the cooperage industry, DHR leaching from acacia barrels is a validated authenticity marker for vinegar and wine aging.
Secondary & Potential Sources
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Gleditsia sinensis (Chinese Honey Locust): Often confused due to taxonomic proximity. Contains DHR analogues but is primarily a source of triterpenoid saponins. Not recommended for DHR isolation.
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Caragana arborescens: Contains related antioxidants but lacks the high-density heartwood accumulation seen in Robinia.
Extraction & Isolation Methodologies
To ensure scientific integrity and reproducibility, the following protocols utilize Soxhlet extraction for exhaustive yield and Centrifugal Partition Chromatography (CPC) for high-purity isolation. This avoids the degradation common in prolonged maceration.
Protocol A: Optimized Soxhlet Extraction
Rationale: DHR has intermediate polarity. Pure water is inefficient; pure ethanol extracts excess lipophilic resins. An aqueous acetone azeotrope is the thermodynamically optimal solvent.
Reagents: Acetone (HPLC Grade), Deionized Water. Equipment: Soxhlet Apparatus, Rotary Evaporator.
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Preparation: Pulverize R. pseudoacacia heartwood to a particle size of < 1 mm (sawdust consistency). Dry at 40°C for 24 hours.
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Solvent System: Prepare Acetone:Water (9:1 v/v) . The presence of water swells the cellulose matrix, enhancing mass transfer.
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Extraction:
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Load 50g of wood powder into the thimble.
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Reflux for 4 hours (approx. 12-15 cycles).
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Checkpoint: The solvent in the siphon tube should run clear by the final hour.
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Concentration: Evaporate acetone under reduced pressure (40°C). The remaining aqueous phase will precipitate crude DHR upon cooling.
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Crude Yield: Expect ~8-10% w/w crude extract.
Protocol B: Gram-Scale Purification (CPC)
Rationale: Traditional silica columns cause irreversible adsorption of polyphenols. CPC (liquid-liquid chromatography) prevents sample loss and allows high loading capacity.
Figure 2: Isolation Workflow
Caption: Workflow for the isolation of DHR from heartwood, utilizing CPC for final purification.
CPC Operational Parameters:
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System: Two-phase solvent system: MtBE : n-Butanol : Acetonitrile : Water (2:2:1:5 v/v/v/v) .
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Mode: Ascending mode (organic phase mobile).
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Flow Rate: 10 mL/min (for a 200mL rotor).
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Rotation: 1000-1200 rpm.
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Procedure:
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Fill rotor with stationary (lower/aqueous) phase.
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Start rotation and pump mobile (upper/organic) phase until equilibrium.
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Inject crude extract dissolved in a 1:1 mixture of phases.
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Collect fractions. DHR typically elutes as the major peak after the solvent front.
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Analytical Characterization
Verification of the isolate must confirm the 5-deoxy structure and the flavanone (saturated C2-C3) skeleton.
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UV-Vis Spectroscopy:
- : ~280 nm (Band II dominant).
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Note: Unlike flavonols (Robinetin), DHR shows a weak or absent Band I (~370 nm) due to the lack of conjugation between the B-ring and the carbonyl group (saturated C2-C3 bond).
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HPLC-DAD Marker:
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Retention time is distinct from Robinetin. DHR elutes earlier on C18 columns due to the non-planar, saturated C-ring reducing hydrophobic interaction.
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1H NMR (DMSO-d6):
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Key diagnostic signals: The H-2 and H-3 protons appear as doublets at
~5.0-5.5 ppm with large coupling constants ( Hz), confirming the trans-dihydroflavonol configuration.
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References
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Destandau, E., et al. (2016). Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography.[2] Separation and Purification Technology.[2]
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Vek, V., et al. (2019). Optimization and kinetic modelling of robinetin and dihydrorobinetin extraction from Robinia pseudoacacia wood. Industrial Crops and Products.[3]
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Sanz, M., et al. (2010). (+)-Dihydrorobinetin: A Marker of Vinegar Aging in Acacia (Robinia pseudoacacia) Wood.[1] Journal of Agricultural and Food Chemistry.
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Hrovatič, P., et al. (2020). Content of total extractives, total phenols, dihydrorobinetin, and robinetin in heartwood of black locust (Robinia pseudoacacia L.). European Journal of Wood and Wood Products.
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Winkel-Shirley, B. (2001). Flavonoid Biosynthesis. A Colorful Model for Genetics, Biochemistry, Cell Biology, and Biotechnology. Plant Physiology.[4]
Sources
- 1. (+)-Dihydrorobinetin: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Frontiers | Fine mapping of the flavonoid 3’,5’-hydroxylase gene controlling anthocyanin biosynthesis in pepper anthers and stems [frontiersin.org]
